Trimethyl butane-1,2,4-tricarboxylate

Overview

Description

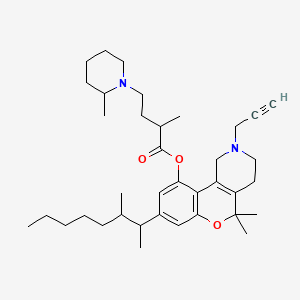

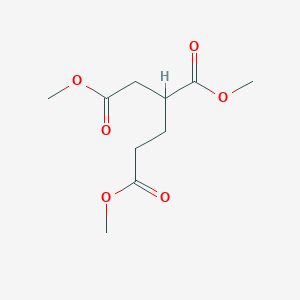

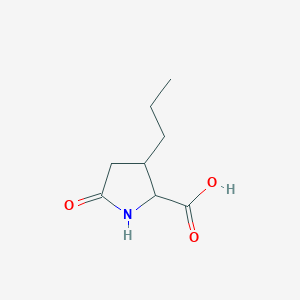

Trimethyl butane-1,2,4-tricarboxylate, also known as 1,2,4-butanetricarboxylic acid, trimethyl ester , is a chemical compound with the molecular formula C10H16O6 . It falls under the category of carboxylic acid derivatives. The compound consists of three carboxylic acid groups attached to a central butane backbone. Its systematic IUPAC name is trimethyl 1,2,4-butanetricarboxylate .

Molecular Structure Analysis

The molecular structure of trimethyl butane-1,2,4-tricarboxylate consists of a central butane backbone with three carboxylic acid groups attached. The ester functional groups are represented by the three methyl (CH3) substituents. The compound’s 3D structure can be visualized using molecular modeling software .

Scientific Research Applications

Photolysis Reactions : Trimethyl acetate on TiO2(110) has been studied for its anaerobic ultraviolet photolysis, revealing insights into reaction paths and products formed during the process (White & Henderson, 2005).

Alkylation Catalysis : Research demonstrates the enhanced efficiency of alkylation reactions, such as the alkylation of iso-butane with 1-butene, using triflic acid coupled with protic ammonium-based ionic liquids (Cui et al., 2013).

Thermal Decomposition Studies : Studies on the thermal decomposition of compounds like trimethylgallium and tris(tert-butyl)gallium have implications for understanding surface reactions and radical decomposition pathways in such chemicals (Bahlawane et al., 2008).

Biomass Conversion : Research into the conversion of biomass-derived γ-valerolactone into high-octane number gasoline demonstrates the role of certain catalysts in producing trimethylpentane-rich gasoline (Xin et al., 2015).

Polymer Synthesis : The synthesis of new poly(ether–ester–imide)s from dicarboxylic acids, including reactions with trimellitic anhydride, has been explored for creating thermally stable and organosoluble polymers (Faghihi et al., 2011).

Acidity Influence in Catalysis : The influence of acidity in modified chloroaluminate based ionic liquid catalysts on alkylation reactions has been studied, highlighting the importance of Bronsted and Lewis acidic sites in catalytic systems (Bui et al., 2012).

Metallic Compound Synthesis : Research into polyanionic ligand platforms for methyl- and dimethylaluminum arrays explores the complex multinuclear metal arrangements in such compounds (Richards et al., 2019).

Metabolic Engineering : The metabolic engineering of Escherichia coli for direct production of 1,4-butanediol demonstrates the potential of using renewable carbohydrate feedstocks for producing valuable polymers (Yim et al., 2011).

properties

IUPAC Name |

trimethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-14-8(11)5-4-7(10(13)16-3)6-9(12)15-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHJCQNSPXZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337628 | |

| Record name | Trimethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4339-27-9 | |

| Record name | Trimethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1619995.png)